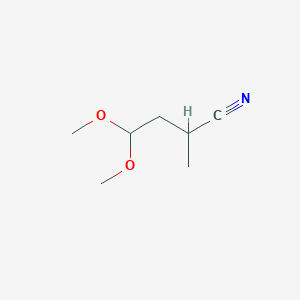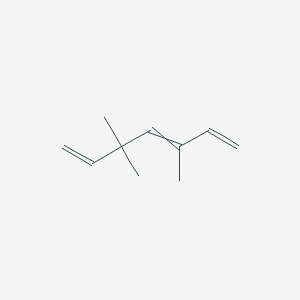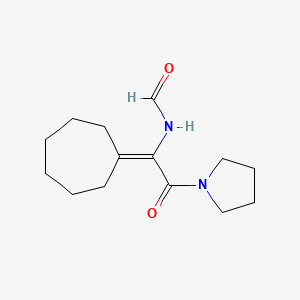![molecular formula C9H20O7S2 B14341730 [2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid CAS No. 104808-88-0](/img/structure/B14341730.png)
[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid is a chemical compound that combines a cyclopentyl ring with a hydroxyethyl group and a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid typically involves the reaction of cyclopentanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 1-2 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid is used as a reagent in organic synthesis. It can serve as a precursor for the synthesis of more complex molecules and as a protecting group for alcohols.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving sulfonate esters. It may also serve as a model compound for investigating the metabolism of sulfonate-containing molecules.
Medicine
In medicine, this compound has potential applications as a drug intermediate. Its unique structure may allow for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used as a catalyst or additive in various chemical processes. Its stability and reactivity make it suitable for use in polymerization reactions, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the methanesulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simple cyclopentyl alcohol that lacks the methanesulfonate group.
Methanesulfonic acid: A strong acid that lacks the cyclopentyl and hydroxyethyl groups.
Ethyl methanesulfonate: A compound with a similar methanesulfonate group but different alkyl chain.
Uniqueness
[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid is unique due to its combination of a cyclopentyl ring, hydroxyethyl group, and methanesulfonate group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
104808-88-0 |
|---|---|
Molecular Formula |
C9H20O7S2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[2-(2-hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid |
InChI |
InChI=1S/C8H16O4S.CH4O3S/c1-13(10,11)12-8-4-2-3-7(8)5-6-9;1-5(2,3)4/h7-9H,2-6H2,1H3;1H3,(H,2,3,4) |
InChI Key |
NFOIKZPHGQKNAA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)OC1CCCC1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)





![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)
![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)

